(R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol (R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16694506
InChI: InChI=1S/C11H13F2NO/c12-11(13)8-14(7-10(11)15)6-9-4-2-1-3-5-9/h1-5,10,15H,6-8H2/t10-/m1/s1
SMILES:
Molecular Formula: C11H13F2NO
Molecular Weight: 213.22 g/mol

(R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol

CAS No.:

Cat. No.: VC16694506

Molecular Formula: C11H13F2NO

Molecular Weight: 213.22 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol -

Specification

Molecular Formula C11H13F2NO
Molecular Weight 213.22 g/mol
IUPAC Name (3R)-1-benzyl-4,4-difluoropyrrolidin-3-ol
Standard InChI InChI=1S/C11H13F2NO/c12-11(13)8-14(7-10(11)15)6-9-4-2-1-3-5-9/h1-5,10,15H,6-8H2/t10-/m1/s1
Standard InChI Key SBGAZJGIHIWTSU-SNVBAGLBSA-N
Isomeric SMILES C1[C@H](C(CN1CC2=CC=CC=C2)(F)F)O
Canonical SMILES C1C(C(CN1CC2=CC=CC=C2)(F)F)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol is defined by the IUPAC name (R)-1-benzyl-4,4-difluoropyrrolidin-3-ol and is assigned the CAS number 1914929-46-6 . Its SMILES notation (O[C@@H]1CN(CC2=CC=CC=C2)CC1(F)F\text{O}[C@@H]_1\text{CN}(CC_2=CC=CC=C_2)CC_1(F)F) confirms the (R)-stereochemistry at the 3-hydroxy position and the substitution pattern of fluorine atoms at the 4-position . The benzyl group attached to the nitrogen atom introduces aromaticity, while the fluorine atoms enhance electronegativity and metabolic stability.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H13F2NO\text{C}_{11}\text{H}_{13}\text{F}_2\text{NO}
Molecular Weight213.23 g/mol
Purity98.00%
Storage ConditionsDry, cold environment

Synthetic Applications and Medicinal Chemistry Relevance

Role as a Building Block

(R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol is primarily utilized as a precursor in the synthesis of complex molecules. Its pyrrolidine scaffold is prevalent in pharmaceuticals targeting neurological disorders, such as dopamine receptor modulators and sigma-1 receptor ligands . The fluorine atoms improve metabolic stability by resisting oxidative degradation, a common issue in drug development .

Comparative Analysis with Structural Analogs

The dimethyl analog, 1-benzyl-4,4-dimethylpyrrolidin-3-ol (CAS 1186299-10-4), lacks fluorine substituents but shares the pyrrolidine core . Key differences include:

Table 2: Comparison with 1-Benzyl-4,4-dimethylpyrrolidin-3-ol

Property(R)-1-Benzyl-4,4-difluoro Analog1-Benzyl-4,4-dimethyl Analog
Molecular FormulaC11H13F2NO\text{C}_{11}\text{H}_{13}\text{F}_2\text{NO}C13H19NO\text{C}_{13}\text{H}_{19}\text{NO}
Molecular Weight213.23 g/mol205.30 g/mol
Key SubstituentsFluorine (4-position)Methyl (4-position)
Boiling PointNot reportedNot reported
HazardsSkin/eye irritation Skin/eye irritation

The fluorine substitution reduces lipophilicity compared to methyl groups, potentially enhancing aqueous solubility—a desirable trait in CNS drug candidates .

Discrepancies and Limitations in Available Data

CAS Number Ambiguities

A conflicting CAS number (1776114-17-0) appears in some commercial listings , potentially indicating a different stereoisomer or registry error. Users should verify CAS numbers with suppliers to ensure chemical identity.

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